Biotin-OVA (323-339)

Description

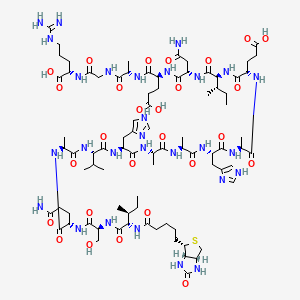

Biotin-OVA (323-339) is a biotinylated peptide derived from ovalbumin, the primary protein found in egg white. This peptide encompasses amino acids 323 to 339 of the ovalbumin protein and is often used in immunological research due to its ability to bind to major histocompatibility complex class II molecules. The biotinylation of this peptide allows for easy detection and purification in various biochemical assays .

Properties

Molecular Formula |

C84H134N28O27S |

|---|---|

Molecular Weight |

2000.2 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C84H134N28O27S/c1-12-38(5)64(109-59(116)19-15-14-18-56-66-55(34-140-56)108-84(139)112-66)80(135)107-54(33-113)78(133)103-47(20-23-57(85)114)72(127)97-44(11)71(126)110-63(37(3)4)79(134)105-52(28-46-31-90-36-94-46)76(131)98-41(8)68(123)95-42(9)70(125)104-51(27-45-30-89-35-93-45)75(130)99-43(10)69(124)101-49(22-25-62(120)121)74(129)111-65(39(6)13-2)81(136)106-53(29-58(86)115)77(132)102-48(21-24-61(118)119)73(128)96-40(7)67(122)92-32-60(117)100-50(82(137)138)17-16-26-91-83(87)88/h30-31,35-44,47-56,63-66,113H,12-29,32-34H2,1-11H3,(H2,85,114)(H2,86,115)(H,89,93)(H,90,94)(H,92,122)(H,95,123)(H,96,128)(H,97,127)(H,98,131)(H,99,130)(H,100,117)(H,101,124)(H,102,132)(H,103,133)(H,104,125)(H,105,134)(H,106,136)(H,107,135)(H,109,116)(H,110,126)(H,111,129)(H,118,119)(H,120,121)(H,137,138)(H4,87,88,91)(H2,108,112,139)/t38-,39-,40-,41-,42-,43-,44-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,63-,64-,65-,66-/m0/s1 |

InChI Key |

AWIYCXJBHWWYHL-MEHHESNKSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4 |

Canonical SMILES |

CCC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC=N1)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC2=CNC=N2)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CCCCC3C4C(CS3)NC(=O)N4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Biotin-OVA (323-339) is typically synthesized using solid-phase peptide synthesis. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The biotin moiety is introduced at the N-terminus of the peptide. The final product is cleaved from the resin and purified using high-performance liquid chromatography to achieve a purity of over 95% .

Industrial Production Methods: While specific industrial production methods for Biotin-OVA (323-339) are not widely documented, the general approach involves large-scale solid-phase peptide synthesis. This method is scalable and allows for the production of significant quantities of the peptide with high purity and consistency .

Chemical Reactions Analysis

Types of Reactions: Biotin-OVA (323-339) primarily undergoes conjugation reactions due to the presence of the biotin moiety. These reactions are used to attach the peptide to various surfaces or molecules for detection and purification purposes .

Common Reagents and Conditions: The biotinylation process typically involves the use of biotinylation reagents such as biotin-N-hydroxysuccinimide ester. The reaction is carried out under mild conditions to preserve the integrity of the peptide .

Major Products Formed: The primary product of these reactions is the biotinylated peptide, which can be further conjugated to streptavidin or avidin-coated surfaces for various applications .

Scientific Research Applications

Biotin-OVA (323-339) is widely used in immunological research. It serves as a model antigen for studying T-cell responses and major histocompatibility complex class II peptide binding. The biotinylated peptide is used in enzyme-linked immunosorbent assays and enzyme-linked immunospot assays to quantify antigen-specific T-cell responses . Additionally, it is employed in the development of vaccines and the study of allergic reactions, particularly those related to egg white proteins .

Mechanism of Action

Biotin-OVA (323-339) exerts its effects by binding to major histocompatibility complex class II molecules on antigen-presenting cells. This binding facilitates the presentation of the peptide to T-cells, leading to their activation and subsequent immune response. The biotin moiety allows for easy detection and purification of the peptide, enhancing its utility in various assays .

Comparison with Similar Compounds

Biotin-OVA (323-339) is unique due to its specific sequence derived from ovalbumin and its biotinylation. Similar compounds include other biotinylated peptides derived from different proteins or different regions of ovalbumin, such as Biotin-OVA (257-264) and Biotin-OVA (325-336). These peptides share similar applications in immunological research but differ in their specific sequences and binding properties .

Q & A

Q. What is the structural and functional significance of Biiotin-OVA (323-339) in MHC class II-mediated immune responses?

Biotin-OVA (323-339) is a 17-amino acid peptide (ISQAVHAAHAEINEAGR) derived from ovalbumin, with a molecular weight of 1773.9 g/mol . It serves as a dominant T and B cell epitope in BALB/c mice, binding to MHC class II I-A(d) molecules to activate CD4+ T cells and drive Th2-polarized immune responses . Its biotinylation enables applications in antigen capture assays (e.g., streptavidin-based pulldowns) and visualization of peptide-MHC interactions .

Q. How does Biotin-OVA (323-339) compare to native OVA in inducing humoral and cellular immune responses?

In murine allergy models, Biotin-OVA (323-339) induces serum IgE levels comparable to native OVA, with elevated IL-4 and suppressed IFN-γ, indicative of Th2 bias . However, splenocytes from OVA-sensitized mice show reduced proliferation to Biotin-OVA (323-339) compared to native OVA, suggesting altered antigen processing or epitope accessibility . Lung inflammation severity is similar between the two, as shown by histopathology .

Q. What experimental methodologies are optimal for evaluating Biotin-OVA (323-339)-specific T cell activation?

- ELISPOT/Flow Cytometry : Quantify IFN-γ or IL-4 secretion after splenocyte restimulation with Biotin-OVA (323-339) .

- Proliferation Assays : Use CFSE labeling to track T cell division in response to peptide pulsing .

- MHC Binding Assays : Employ competitive binding studies with I-A(d)-expressing cells to assess affinity .

Advanced Research Questions

Q. How can researchers address discrepancies in immunogenicity between Biotin-OVA (323-339) and native OVA in vitro?

Native OVA undergoes proteolytic processing to generate multiple epitopes, whereas pre-processed Biotin-OVA (323-339) may bypass dendritic cell processing, leading to reduced cross-presentation . To reconcile this:

- Compare antigen-presenting cells (APCs) with varying protease profiles (e.g., cathepsin activity) .

- Use structural variants (e.g., OVA R339T) to assess how peptide stability impacts epitope dominance .

Q. What experimental designs minimize Biotin-OVA (323-339) degradation during functional assays?

Q. How does biotinylation influence the immunodominance hierarchy of OVA-derived epitopes?

Biotinylation may sterically hinder interactions with MHC/T cell receptors or alter protease susceptibility. For example, the OVA R339T variant (with a stabilized reactive loop) shows reduced 323-339 epitope presentation due to increased protease resistance . Similar effects could occur with biotinylation, necessitating comparative studies using biotinylated vs. non-modified peptides .

Q. What are the implications of Biotin-OVA (323-339)'s limited activation of OVA-sensitized splenocytes?

This suggests that native OVA immunization primes T cells against multiple epitopes, while Biotin-OVA (323-339) selectively activates epitope-specific clones. To validate:

- Perform TCR repertoire sequencing on splenocytes post-stimulation .

- Use overlapping OVA peptide libraries to identify co-dominant epitopes .

Methodological Considerations

- Dose Optimization : For murine sensitization, intraperitoneal injection of 25 µg Biotin-OVA (323-339) adsorbed on 300 µg alum induces robust IgE responses .

- Controls : Include native OVA and scramble peptides to distinguish epitope-specific effects .

- Ethical Compliance : Adhere to institutional guidelines for murine allergy models, including humane endpoints for hypersensitivity assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.